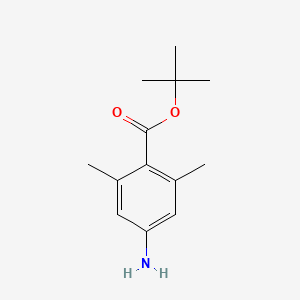![molecular formula C10H17NO2 B13084365 Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate is a bicyclic compound characterized by its unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[4.1.0]heptane ring system, which imparts significant rigidity and unique reactivity patterns.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate typically involves the following steps:
Cyclization Reaction: The initial step often involves the formation of the bicyclo[4.1.0]heptane core.
Esterification: The final step involves the esterification of the resulting amino compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the amino group.
科学研究应用
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its rigid structure.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, offering a unique scaffold for the development of new chemical entities.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
作用机制
The mechanism by which Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery.
相似化合物的比较
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can be compared with other bicyclic compounds such as:
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate: This compound has a different bicyclic framework, which can result in different reactivity and biological activity.
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate: Another structurally similar compound with a different ring size, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
methyl 2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)6-10(11)4-2-3-7-5-8(7)10/h7-8H,2-6,11H2,1H3 |
InChI 键 |
LXONCPQEOMLJPU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1(CCCC2C1C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




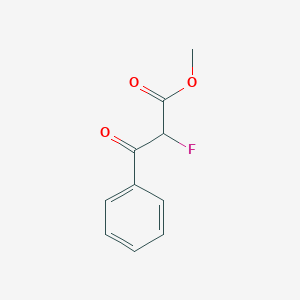
![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
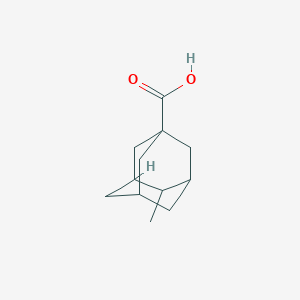
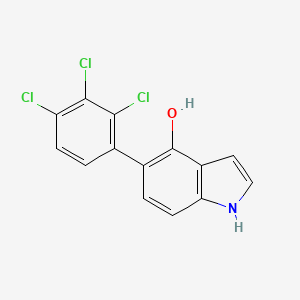
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)
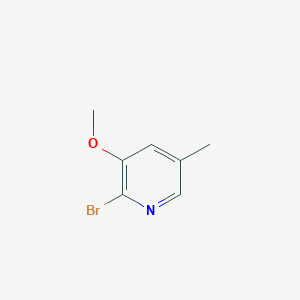
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084344.png)
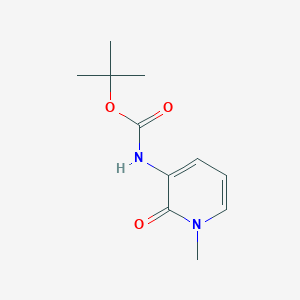

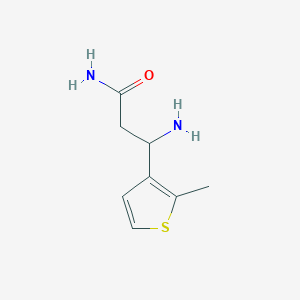
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)
